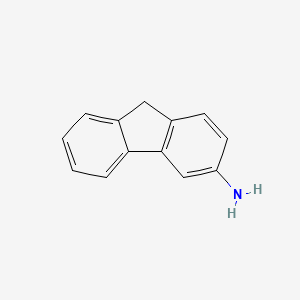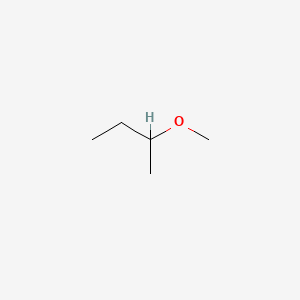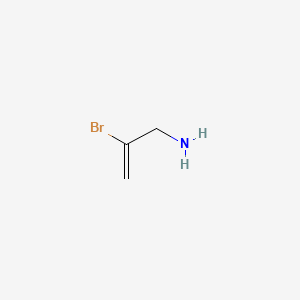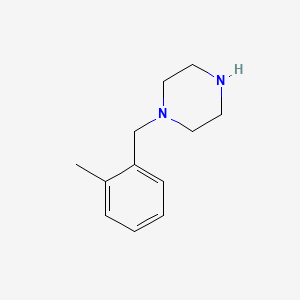
1-(2-Methylbenzyl)piperazine
Overview
Description
1-(2-Methylbenzyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
- Spectroscopic Investigation and Molecular Docking : A study by Subashini and Periandy (2017) involved spectroscopic analysis (FT-IR, FT-Raman, UV, NMR, NLO) of 1-(4-Methylbenzyl) piperazine, a compound closely related to 1-(2-Methylbenzyl)piperazine. This research highlighted its potential Non-linear optical (NLO) properties and the ability to form stable complexes with Bacillus cereus, suggesting possible inhibitory activity against this bacterium (Subashini & Periandy, 2017).
Charge Transfer Complex and DNA Binding
- DNA Binding and Spectroscopic Studies : Another study conducted by Suresh et al. (2020) synthesized a charge transfer complex using this compound. This complex was analyzed for its DNA binding capacity using UV-visible spectroscopy, indicating a potential role in genetic research and therapeutic applications (Suresh et al., 2020).
Synthesis and Biological Activities
- Synthesis and Cardiotropic Activity : Research by Mokrov et al. (2019) involved synthesizing derivatives of 1-(methoxybenzyl)piperazine and examining their cardiotropic activity. This study demonstrated significant antiarrhythmic activity in certain models, highlighting its potential therapeutic use in cardiovascular diseases (Mokrov et al., 2019).
Medicinal Chemistry and Biological Evaluation
- Antimicrobial Agents Synthesis : Jadhav et al. (2017) explored the antimicrobial activities of 1,4-disubstituted 1,2,3-triazole derivatives containing piperazine, showing potential as antimicrobial agents. This research aligns with the ongoing search for new antimicrobial compounds in response to antibiotic resistance (Jadhav et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
1-(2-Methylbenzyl)piperazine primarily targets the respiratory system . It is known to cause respiratory irritation .
Mode of Action
It has been used to synthesize a new charge transfer complex (ctc) with the π-acceptor p-chloranil (p-chl), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .
Pharmacokinetics
It is known that the compound has a molecular weight of 19028 , a density of 0.998 g/mL at 25 °C , and a boiling point of 77-80 °C/0.1 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .
Action Environment
The action of this compound can be influenced by environmental factors. For safe storage, it should be kept in a cool place, with the container tightly closed in a dry and well-ventilated place . It is also important to avoid inhalation of vapor or mist .
Biochemical Analysis
Biochemical Properties
1-(2-Methylbenzyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and biochemical changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable response in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interaction with specific enzymes and cofactors can also alter metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation within specific tissues . This distribution pattern can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVNOUKHAZXMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201290 | |
| Record name | 1-(2-Methylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-47-1 | |
| Record name | 1-[(2-Methylphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylbenzyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-Methylbenzyl)piperazine interact with DNA?
A1: The research paper investigates the formation of a charge transfer complex between this compound, acting as an electron donor, and DNA. [] This suggests that the compound might interact with DNA through electrostatic interactions and charge transfer mechanisms. Further details on the specific binding sites and the nature of the interaction would require a deeper analysis of the study results.
Q2: What spectroscopic techniques were used to study the interaction between this compound and DNA?
A2: Although not explicitly stated in the abstract, the title mentions "Spectroscopic Studies". [] This suggests that techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and potentially infrared (IR) spectroscopy might have been employed to characterize the charge transfer complex and investigate the interaction between this compound and DNA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





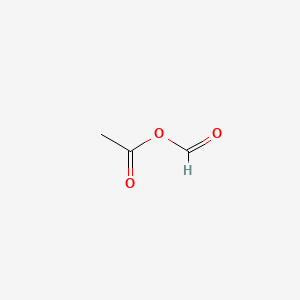

![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)

